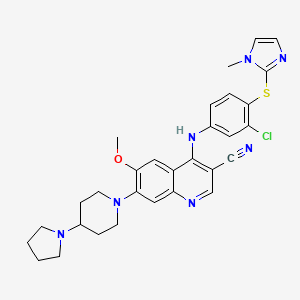

Balamapimod

Description

Properties

IUPAC Name |

4-[3-chloro-4-(1-methylimidazol-2-yl)sulfanylanilino]-6-methoxy-7-(4-pyrrolidin-1-ylpiperidin-1-yl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN7OS/c1-36-14-9-33-30(36)40-28-6-5-21(15-24(28)31)35-29-20(18-32)19-34-25-17-26(27(39-2)16-23(25)29)38-12-7-22(8-13-38)37-10-3-4-11-37/h5-6,9,14-17,19,22H,3-4,7-8,10-13H2,1-2H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAKNHIXTWLGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)N5CCC(CC5)N6CCCC6)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467123 | |

| Record name | Balamapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863029-99-6 | |

| Record name | Balamapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0IV7N95Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Balamapimod in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Balamapimod (MKI-833) is an orally active, reversible small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Specifically, it shows selectivity for the α and β isoforms of p38 MAPK.[2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines, and plays a complex, often dual, role in cancer progression.[3][4] Depending on the tumor type and cellular context, p38 MAPK can act as either a tumor suppressor or a promoter of oncogenesis.[3][5]

Core Mechanism of Action in Cancer

This compound's primary mechanism of action in cancer cells is the inhibition of p38 MAPK, which subsequently modulates downstream signaling pathways integral to inflammation and cell survival. The p38 MAPK pathway, when activated by stressors, influences a wide array of cellular processes including cell cycle progression, apoptosis, and the production of inflammatory cytokines.[5][6][7]

In many cancers, chronic inflammation within the tumor microenvironment is a key driver of proliferation, angiogenesis, and metastasis.[8] The p38 MAPK pathway is a central mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). By inhibiting p38 MAPK, this compound effectively reduces the expression of these cytokines, thereby disrupting the inflammatory signaling that supports tumor growth.

Furthermore, the p38 MAPK pathway is implicated in the cellular response to chemotherapy. In some contexts, its activation can lead to drug resistance.[6][7][9] Therefore, inhibitors like this compound may also serve to sensitize cancer cells to conventional chemotherapeutic agents.[9]

Signaling Pathways

The canonical p38 MAPK signaling cascade begins with extracellular stimuli activating upstream kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKK3 and MKK6). These MKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK translocates to the nucleus where it phosphorylates various transcription factors, leading to changes in gene expression that mediate inflammatory responses and other cellular processes. This compound acts by directly inhibiting the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.

Caption: this compound inhibits p38 MAPK, blocking downstream inflammatory gene expression.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and other p38 MAPK inhibitors across various cancer cell lines. This data highlights the potency of p38 inhibition in relevant cancer models.

| Compound | Cancer Type | Cell Line | IC50 (p38α) | Downstream Effect |

| This compound | Castration-Resistant Prostate Cancer | MR49F | Not Specified | Decreased cell proliferation and survival[2] |

| SB203580 | Colorectal Cancer | 5-FU-resistant cells | Not Specified | Increased sensitivity to 5-Fluorouracil[9] |

| Talmapimod | Multiple Myeloma | Not Specified | Not Specified | Reduces proliferation and adhesion[10] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the potency of this compound in inhibiting p38 MAPK activity.

Methodology:

-

Reagents and Materials: Recombinant active p38α kinase, kinase buffer, ATP, substrate peptide (e.g., biotinylated ATF2), this compound, detection antibody (e.g., anti-phospho-ATF2), and a suitable assay plate (e.g., 96-well microplate).

-

Assay Procedure: a. Serially dilute this compound to create a range of concentrations. b. In the assay plate, combine the recombinant p38α kinase, the substrate peptide, and the diluted this compound in the kinase buffer. c. Initiate the kinase reaction by adding a final concentration of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Detect the amount of phosphorylated substrate using a suitable method, such as ELISA or a fluorescence-based readout.

-

Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Cytokine Production Assay

This protocol describes a method to assess the effect of a compound on cytokine secretion from cancer cells.

Objective: To measure the impact of this compound on the production of pro-inflammatory cytokines by cancer cells.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a line known to produce inflammatory cytokines) in appropriate media until they reach a suitable confluency.

-

Treatment: a. Seed the cells into a multi-well plate. b. Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours). c. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS]) to induce cytokine production. Include appropriate controls (untreated, vehicle-treated, and LPS-only).

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: a. Use a commercially available ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6). b. Follow the manufacturer's instructions to measure the concentration of the cytokine in the collected supernatants.

-

Data Analysis: a. Normalize the cytokine concentrations to the number of cells or total protein content. b. Compare the cytokine levels in the this compound-treated groups to the control groups to determine the extent of inhibition.

Caption: Experimental workflow for measuring cytokine inhibition in cell culture.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. mdpi.com [mdpi.com]

- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 7. mdpi.com [mdpi.com]

- 8. Interplay between Signaling Pathways and Tumor Microenvironment Components: A Paradoxical Role in Colorectal Cancer [mdpi.com]

- 9. Inhibition of the p38 MAPK pathway sensitises human colon cancer cells to 5-fluorouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Balamapimod: A Technical Deep-Dive into its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balamapimod (MKI-683) is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and research. The document details the scientific journey from initial concept to a clinical-stage compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex pathways and processes.

Discovery of this compound

The discovery of this compound emerged from a focused effort to identify novel small molecule inhibitors of p38 MAPK for the treatment of inflammatory diseases. While specific details regarding the initial high-throughput screening campaign that led to the identification of the initial lead compounds are not extensively published in publicly available literature, the development of this compound can be understood through the lens of a structured lead optimization process.

Lead Optimization Workflow: The general workflow for identifying and optimizing a clinical candidate like this compound typically involves several key stages, as depicted below. This iterative process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Figure 1: A generalized workflow for lead discovery and optimization.

Chemical Synthesis Pathway

The chemical synthesis of this compound is detailed in patent literature, specifically in patent US20090062281A1. The synthesis is a multi-step process involving the construction of the core heterocyclic structure followed by the addition of key functional groups.

Synthetic Scheme: A representative synthetic route to this compound is outlined below. The process involves the formation of a substituted pyrimidine core, followed by the introduction of the side chains that are crucial for its inhibitory activity and pharmacokinetic properties.

Figure 2: A simplified representation of the this compound synthesis pathway.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a crucial pathway involved in the cellular response to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.

p38 MAPK Signaling Cascade: Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates and activates a range of downstream substrates, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2). This leads to the production of pro-inflammatory cytokines and other mediators of inflammation. This compound, by binding to the ATP-binding pocket of p38 MAPK, prevents its phosphorylation and activation, thereby blocking the downstream signaling cascade.

Figure 3: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data

While extensive quantitative data from head-to-head clinical trials are not widely available in the public domain, preclinical data and results from early-phase clinical studies have demonstrated the potential of this compound. The following tables summarize key in vitro and pharmacokinetic data.

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| Target | p38α MAPK |

| IC50 | Low nanomolar range |

| Cell-based Assay (LPS-stimulated TNF-α release) | Potent inhibition |

Table 2: Pharmacokinetic Properties of this compound (Reported in preclinical models)

| Parameter | Value |

| Bioavailability (Oral) | Moderate to High |

| Half-life (t1/2) | Favorable for once or twice-daily dosing |

| Distribution | Wide tissue distribution |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary. However, based on standard practices in medicinal chemistry and pharmacology, the following outlines the general methodologies that would have been employed.

General Protocol for In Vitro Kinase Assay:

-

Recombinant human p38α MAPK is incubated with a specific peptide substrate and ATP in a suitable buffer.

-

This compound, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Protocol for Cell-based TNF-α Release Assay:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) are cultured in appropriate media.

-

The cells are pre-incubated with various concentrations of this compound for a specified time.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.

-

The inhibitory effect of this compound on TNF-α release is determined, and IC50 values are calculated.

Conclusion

This compound represents a significant advancement in the development of p38 MAPK inhibitors. Its discovery and optimization have followed a rational drug design approach, leading to a compound with potent and selective inhibitory activity against its target. The synthesis of this compound is well-defined, and its mechanism of action through the inhibition of the p38 MAPK signaling pathway provides a strong rationale for its investigation in inflammatory diseases. Further clinical development will be crucial to fully elucidate its therapeutic potential.

Balamapimod: A Technical Guide to p38 MAPK Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Balamapimod (also known as MKI-833), a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases and other conditions.[1][2][3] this compound has been investigated for its potential in treating various inflammatory conditions and cancer.[4]

The p38 MAPK Signaling Pathway and this compound's Mechanism of Action

The p38 MAPK signaling cascade is a crucial pathway involved in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5] This pathway is activated by a variety of extracellular stimuli, including stress and inflammatory cytokines.[1] The activation cascade involves upstream kinases, MKK3 and MKK6, which phosphorylate and activate p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182).[6] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2, leading to the transcriptional and post-transcriptional regulation of inflammatory gene expression.[6][7][8]

This compound is an orally active, reversible kinase inhibitor.[4] It exerts its effect by targeting the p38 MAPK enzyme. While specific details on this compound's binding are not extensively published, like many other p38 MAPK inhibitors, it is understood to be a competitive inhibitor that binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets.[5] This inhibition effectively blocks the signaling cascade, leading to a reduction in the production of inflammatory mediators.[3][5]

Quantitative Data on p38 MAPK Inhibitors

Table 1: In Vitro Inhibitory Activity of Selected p38 MAPK Inhibitors

| Compound | Target | IC50 (nM) | Assay Condition | Reference |

| LY2228820 (Ralimetinib) | p38α | 5.3 | Enzyme Assay | [9] |

| p38β | 3.2 | Enzyme Assay | [9] | |

| BIRB-796 (Doramapimod) | p38α | 38 | Enzyme Assay | N/A |

| p38β | 65 | Enzyme Assay | N/A | |

| RO-4402257 | p38α | 14 | Enzyme Assay | [10] |

| p38β | 0.48 | Enzyme Assay | [10] | |

| SB203580 | p38α | 50 | Enzyme Assay | [6] |

| p38β | 500 | Enzyme Assay | N/A |

Note: Data for various inhibitors are presented to illustrate typical potency ranges. IC50 values can vary based on assay conditions.

Table 2: Clinical Efficacy Data for p38 MAPK Inhibitors in Rheumatoid Arthritis (RA)

| Compound | Study Phase | Patient Population | Key Efficacy Endpoint | Result | Reference |

| Pamapimod | Phase II | Active RA on Methotrexate | ACR20 Response at Week 12 | 31-43% vs. 34% for Placebo (Not Statistically Significant) | [11] |

| RO-4402257 | Phase II | Active RA | ACR20 Response at Week 12 | No evidence of efficacy demonstrated | [10] |

| Losmapimod | N/A | Healthy Volunteers & RA/COPD Patients | Pharmacokinetic Study | Well-tolerated, PK profile characterized | [12] |

ACR20 represents a 20% improvement in the American College of Rheumatology criteria. The clinical development of many p38 MAPK inhibitors has been challenging, often failing to demonstrate significant efficacy in late-stage trials.[9][10]

Experimental Protocols

The evaluation of p38 MAPK inhibitors like this compound involves a tiered approach, starting from biochemical assays and progressing to cellular and in vivo models.

In Vitro p38 MAPK Kinase Assay (Non-radioactive)

This protocol describes a common method to determine the inhibitory activity of a compound on p38 MAPK.

Objective: To measure the IC50 of an inhibitor against p38 MAPK by quantifying the phosphorylation of a substrate.

Materials:

-

Recombinant active p38 MAP kinase

-

Kinase assay buffer

-

ATF-2 fusion protein (substrate)

-

ATP solution

-

Test compound (e.g., this compound) at various concentrations

-

Immobilized Phospho-p38 MAPK antibody for immunoprecipitation (if starting from cell lysates)

-

Antibody specific for phosphorylated ATF-2 (p-ATF-2, Thr71)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer.

-

Kinase Reaction: In a microplate well, combine the recombinant p38 MAPK enzyme, the ATF-2 substrate, and the test inhibitor at the desired concentration.

-

Initiation: Start the kinase reaction by adding a defined concentration of ATP. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[6]

-

Termination: Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.

-

Western Blotting: a. Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with a suitable blocking buffer. c. Incubate the membrane with the primary antibody against Phospho-ATF-2 (Thr71). d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensity for p-ATF-2. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay: Inhibition of TNF-α Production in LPS-stimulated THP-1 cells

Objective: To assess the ability of an inhibitor to block the production of a key inflammatory cytokine in a relevant cell model.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with supplements

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture THP-1 cells according to standard protocols. Differentiate the cells into macrophage-like cells using PMA if required.

-

Treatment: Seed the cells in a multi-well plate. Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubation: Incubate the cells for a defined period (e.g., 4-6 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the anti-inflammatory efficacy of an inhibitor in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete and Incomplete Freund's Adjuvant (CFA/IFA)

-

Test compound (e.g., this compound) formulated for oral administration

-

Calipers for paw measurement

Procedure:

-

Induction of Arthritis: a. Immunize mice with an emulsion of bovine type II collagen and CFA at the base of the tail. b. Administer a booster immunization with collagen and IFA 21 days later.

-

Treatment: Once clinical signs of arthritis appear (typically around day 24-28), randomize the mice into vehicle control and treatment groups. Administer the test compound orally once or twice daily.

-

Efficacy Assessment: a. Clinical Score: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. b. Paw Thickness: Measure the thickness of the hind paws using calipers.

-

Terminal Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.

-

Data Analysis: Compare the mean clinical scores, paw thickness, and histological scores between the treated and vehicle control groups to determine the efficacy of the compound.

Downstream Effects of this compound-Mediated Inhibition

Inhibition of p38 MAPK by this compound leads to a significant reduction in the inflammatory response by affecting downstream cellular processes. The primary consequence is the suppressed expression of numerous pro-inflammatory genes.[5] This occurs through two main mechanisms:

-

Transcriptional Regulation: Activated p38 MAPK phosphorylates and activates several transcription factors that are essential for the expression of inflammatory genes. By blocking this phosphorylation, this compound prevents the transcription of genes for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2).[5][13]

-

Post-Transcriptional Regulation: Many inflammatory gene mRNAs contain AU-rich elements (AREs) in their 3'-untranslated regions, which mark them for rapid degradation. The p38 MAPK pathway, primarily through its substrate MK2, stabilizes these mRNAs, allowing for their translation into proteins.[7] this compound's inhibition of p38 prevents this stabilization, leading to the rapid decay of inflammatory cytokine mRNAs and a subsequent decrease in protein production.

The collective outcome of these actions is a potent and broad anti-inflammatory effect, which forms the basis of the therapeutic rationale for using this compound and other p38 MAPK inhibitors in the treatment of inflammatory diseases.

References

- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 7. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK-activated protein kinase-2 participates in p38 MAPK-dependent and ERK-dependent functions in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics of losmapimod in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

Balamapimod's In Vitro Kinase Inhibition Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balamapimod (MKI-833) is a potent, orally bioavailable, and reversible small molecule inhibitor of protein kinases.[1] It has been primarily investigated for its anti-inflammatory and anti-neoplastic properties. This technical guide provides a detailed overview of the in vitro kinase assay results for this compound, focusing on its inhibitory activity, experimental methodologies, and its position within relevant signaling pathways.

Core Target Profile: p38 MAPK and Ras/Raf/MEK Signaling

This compound is recognized as a dual inhibitor, targeting key kinases within two critical signaling cascades: the p38 mitogen-activated protein kinase (MAPK) pathway and the Ras/Raf/MEK pathway.[1] These pathways are integral to cellular responses to stress, inflammation, proliferation, and survival.

p38 MAPK Inhibition

| Kinase | IC50 (nM) |

| p38α | 38 |

| p38β | 65 |

| p38γ | 200 |

| p38δ | 520 |

| Note: This data is for Doramapimod (BIRB 796) and is presented as a reference for the expected inhibitory profile of a p38 MAPK inhibitor. |

Quantitative Kinase Inhibition Data

A comprehensive kinase selectivity profile for this compound, detailing its IC50 values against a broad panel of kinases, is not publicly available at the time of this writing. Such profiling is crucial for understanding the compound's specificity and potential off-target effects. Typically, this screening is performed against hundreds of kinases to generate a complete picture of the inhibitor's activity.

Experimental Protocols: In Vitro Kinase Assays

The following protocols describe standard methodologies for determining the in vitro inhibitory activity of a compound like this compound against protein kinases.

Radiometric Kinase Assay (Generic Protocol)

This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate by the kinase.

Materials:

-

Recombinant human kinase (e.g., p38α)

-

Kinase-specific peptide substrate

-

This compound (or test compound) dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the kinase, its substrate, and the kinase assay buffer.

-

This compound is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also prepared.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

The P81 paper is washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (Generic Protocol)

This assay is a non-radioactive method that measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

-

Recombinant human kinase

-

Biotinylated kinase-specific substrate

-

This compound (or test compound) dissolved in DMSO

-

Kinase assay buffer

-

ATP

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

Procedure:

-

The kinase, biotinylated substrate, and varying concentrations of this compound are added to the wells of a microtiter plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The HTRF detection reagents are added to the wells.

-

The plate is incubated for a further period to allow for the binding of the detection reagents to the phosphorylated substrate.

-

The time-resolved fluorescence is measured at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

-

The ratio of the signals is calculated, which is proportional to the amount of phosphorylated substrate.

-

IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflow Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, a primary target of this compound.

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

In Vitro Kinase Assay Workflow

This diagram outlines the general workflow for an in vitro kinase inhibition assay.

Caption: A generalized workflow for determining in vitro kinase inhibition.

Conclusion

This compound is a potent inhibitor of key kinases in the p38 MAPK and Ras/Raf/MEK signaling pathways. While its precise in vitro kinase selectivity profile across the human kinome is not extensively documented in the public domain, the available information and data from analogous compounds confirm its activity against its intended targets. The standardized in vitro kinase assay protocols described herein provide a framework for the methodologies used to characterize the inhibitory potential of such compounds. Further research and publication of comprehensive kinase screening data will be invaluable for a more complete understanding of this compound's mechanism of action and selectivity.

References

An In-depth Technical Guide to Balamapimod Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balamapimod (formerly MKI-833) is a synthetic, orally active, and reversible small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Specifically, it targets p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress stimuli.[2][3] The therapeutic potential of this compound in oncology and inflammatory diseases is intrinsically linked to its ability to enter target cells, achieve sufficient intracellular concentrations, and distribute to relevant tissues. This guide provides a comprehensive overview of the methodologies used to study the cellular uptake and distribution of this compound, summarizes key findings, and outlines the critical signaling pathways it modulates.

Mechanism of Action: p38 MAPK Inhibition

This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stress.[3] Activation of p38 MAPK involves a series of phosphorylation events, culminating in the activation of downstream transcription factors and protein kinases.[2][3] These downstream effectors regulate gene expression and cellular processes such as inflammation, apoptosis, and cell cycle progression.[3][4] By inhibiting p38 MAPK, this compound can modulate these responses, which is of significant interest for therapeutic intervention.[4]

Visualizing the p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and indicates the point of inhibition by this compound.

References

Preclinical Toxicology of Balamapimod: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative preclinical toxicology data for Balamapimod (MKI-833) is not publicly available and is likely considered proprietary by its developers. This guide summarizes the known mechanism of action of this compound and provides a framework of the expected preclinical toxicology evaluation based on industry standards and regulatory guidelines. The tables and protocols presented are illustrative templates.

Introduction

This compound, also known as MKI-833, is a potent and reversible inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting Ras/Raf/MEK. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. As with any investigational new drug, a comprehensive preclinical toxicology program is essential to characterize its safety profile before administration to humans. This document outlines the core components of such a program for this compound.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

This compound exerts its pharmacological effect by inhibiting key kinases within the MAPK cascade. This pathway is a tiered system of protein phosphorylations that relays extracellular signals to the cell's nucleus, influencing gene expression and cellular responses.

Preclinical Toxicology Data Summary

The following tables represent the types of quantitative data that would be generated during a standard preclinical toxicology evaluation of this compound. The values provided are placeholders for illustrative purposes.

Table 1: Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | Oral | > 2000 | N/A | [List of observed signs] |

| Rat | Oral | > 2000 | N/A | [List of observed signs] |

| Dog | Intravenous | [Value] | [Value] - [Value] | [List of observed signs] |

Table 2: Repeat-Dose Toxicity - Key Findings

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |

| Rat | 28-Day | Oral | [Value] | [e.g., Liver, GI Tract] | [e.g., Hepatocellular hypertrophy, mucosal atrophy] |

| Dog | 28-Day | Oral | [Value] | [e.g., Skin, Bone Marrow] | [e.g., Dermal lesions, transient myelosuppression] |

| Rat | 90-Day | Oral | [Value] | [e.g., Liver, Kidney] | [e.g., Dose-dependent increase in liver enzymes] |

| Dog | 90-Day | Oral | [Value] | [e.g., Ocular, Cardiovascular] | [e.g., Reversible lenticular changes] |

Table 3: Genotoxicity Assays

| Assay | Test System | Metabolic Activation | Concentration Range | Result |

| Ames Test | S. typhimurium | With & Without S9 | [e.g., 0.1 - 5000 µ g/plate ] | Negative |

| Chromosomal Aberration | Human Lymphocytes | With & Without S9 | [e.g., 1 - 100 µM] | [Positive/Negative] |

| In Vivo Micronucleus | Rodent Bone Marrow | N/A | [e.g., 100 - 1000 mg/kg] | [Positive/Negative] |

Table 4: Safety Pharmacology Core Battery

| System | Species | Assay | Key Findings |

| Central Nervous System | Rat | Irwin Test | [e.g., No effects on neurobehavioral parameters up to [Dose]] |

| Cardiovascular System | Dog | Telemetered Conscious | [e.g., No significant effect on blood pressure, heart rate, or ECG intervals] |

| Respiratory System | Rat | Whole Body Plethysmography | [e.g., No adverse effects on respiratory rate or tidal volume] |

Experimental Protocols

Detailed methodologies for key preclinical toxicology studies are outlined below.

Repeat-Dose Toxicity Study (e.g., 28-Day Oral in Rats)

Objective: To determine the potential toxicity of this compound following daily oral administration for 28 days in rats and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

-

Test System: Sprague-Dawley rats (e.g., 10/sex/group).

-

Dose Groups: Vehicle control, Low-dose, Mid-dose, and High-dose. A recovery group (e.g., 5/sex) is often included for the control and high-dose groups.

-

Administration: Once daily oral gavage.

-

In-life Observations: Daily clinical signs, weekly body weight and food consumption.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

-

Terminal Procedures: Necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium.

Methodology:

-

Test System: At least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).

-

Test Conditions: The assay is conducted with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: this compound at various concentrations is incubated with the bacterial strains in the presence of a minimal amount of histidine (for Salmonella). The number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted.

-

Analysis: A dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive result.

Conclusion

The preclinical toxicological evaluation of this compound is a critical component of its development program. While specific data is not publicly accessible, the established mechanism of action as a MAPK inhibitor provides a basis for anticipating potential on-target toxicities, such as effects on proliferating tissues. A comprehensive assessment, as outlined in the standardized protocols above, is necessary to define a safe starting dose for clinical trials and to monitor for potential adverse effects in patients. Researchers and drug development professionals should seek access to the complete preclinical data package for a thorough risk assessment.

Balamapimod: A Technical Guide to Novel Therapeutic Target Identification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balamapimod (formerly MKI-833) is a potent and selective, orally active, reversible inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target in a variety of diseases, including inflammatory disorders and cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, methodologies for its use in research, and its potential for the identification of novel therapeutic targets. The quantitative data presented herein is representative and for illustrative purposes.

Introduction

The identification of novel therapeutic targets is a critical endeavor in drug discovery and development. This compound, by targeting the p38 MAPK pathway, offers a valuable tool for researchers to probe the intricate signaling networks that drive disease pathogenesis. Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and influence cellular processes including apoptosis, cell cycle progression, and differentiation. Understanding the downstream effects of this compound can therefore illuminate new nodes for therapeutic intervention.

Mechanism of Action: The p38 MAPK Signaling Pathway

This compound exerts its effects by inhibiting the activity of p38 MAPK. The p38 MAPK cascade is a key signaling pathway that responds to a wide range of extracellular stimuli.

As depicted in Figure 1, extracellular signals activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors, culminating in a specific cellular response. This compound acts by directly inhibiting the kinase activity of p38 MAPK, thereby blocking these downstream events.

Quantitative Data

The following tables present hypothetical preclinical data for this compound to illustrate its activity and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| p38α | 5 |

| p38β | 15 |

| p38γ | >1000 |

| p38δ | >1000 |

| JNK1 | 500 |

| ERK2 | >10,000 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: this compound In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| THP-1 | Acute Monocytic Leukemia | 0.8 |

| A549 | Non-small Cell Lung Cancer | 2.5 |

| HT-29 | Colorectal Cancer | 5.1 |

| MCF-7 | Breast Cancer | 7.8 |

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after 72 hours of treatment.

Table 3: Effect of this compound on Lipopolysaccharide (LPS)-Induced Cytokine Production in THP-1 Cells

| Cytokine | This compound Concentration (µM) | % Inhibition of Cytokine Release |

| TNF-α | 0.1 | 85% |

| 1 | 95% | |

| IL-1β | 0.1 | 80% |

| 1 | 92% | |

| IL-6 | 0.1 | 75% |

| 1 | 88% |

% Inhibition is calculated relative to LPS-stimulated cells in the absence of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in target identification studies.

p38 MAPK Inhibition Assay (In Vitro Kinase Assay)

This protocol outlines a method to determine the direct inhibitory activity of this compound on p38 MAPK.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a kinase reaction buffer containing ATP and a specific substrate for p38 MAPK (e.g., recombinant ATF2).

-

Kinase Reaction: In a microplate, combine the recombinant p38 MAPK enzyme with the various concentrations of this compound and pre-incubate.

-

Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Western Blot: Using a phospho-specific antibody against the substrate.

-

ELISA: Using a capture antibody for the substrate and a detection antibody for the phosphorylated form.

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

Cellular Assay for Cytokine Release

This protocol describes how to measure the effect of this compound on the production of inflammatory cytokines in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., THP-1 human monocytes) in appropriate media.

-

Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production. Include appropriate controls (untreated cells, cells treated with LPS alone).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is used to assess the direct inhibitory effect of this compound on p38 MAPK activation within cells.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant as described in the cytokine release assay. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein (e.g., GAPDH).

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-p38 in each sample.

Novel Therapeutic Target Identification

This compound can be a powerful tool to uncover novel therapeutic targets downstream of p38 MAPK.

By treating disease-relevant cellular models with this compound and employing "omics" technologies such as proteomics and transcriptomics, researchers can identify genes and proteins whose expression or activity is significantly altered. These differentially expressed molecules represent potential downstream effectors of the p38 MAPK pathway that may be involved in the disease process. Subsequent validation studies, using techniques like siRNA or CRISPR-mediated gene editing, can confirm the role of these newly identified targets in the disease phenotype, thereby opening up new avenues for therapeutic intervention.

Conclusion

This compound is a valuable research tool for dissecting the complexities of the p38 MAPK signaling pathway. Its potent and selective inhibitory activity allows for the precise interrogation of p38 MAPK function in various biological contexts. The experimental protocols and strategies outlined in this guide provide a framework for utilizing this compound to not only understand the role of p38 MAPK in disease but also to identify and validate novel therapeutic targets, ultimately contributing to the development of next-generation therapies.

Methodological & Application

Balamapimod solubility and preparation for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Balamapimod for in vitro cell culture experiments. This compound is a potent and reversible inhibitor of the Ras/Raf/MEK signaling pathway, making it a valuable tool for cancer research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Synonyms | MKI-833, MKI833 | [1] |

| Molecular Formula | C30H32ClN7OS | [2][3] |

| Molecular Weight | 574.14 g/mol | [2][3] |

| Appearance | Off-white solid, Light yellow to light brown solid | [2][3] |

| Storage | Store at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | [2][3][4] |

Solubility

This compound is soluble in DMSO.[2][3] For aqueous solutions suitable for cell culture and in vivo studies, co-solvents are required. The following table summarizes tested formulations for achieving a clear solution.

| Protocol | Solvent Composition | Achieved Concentration |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.18 mM) |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.18 mM) |

Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 574.14 g/mol ).

-

Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into a complete cell culture medium for treating cells.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Sterile conical tubes or microcentrifuge tubes.

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Determine the final desired concentration of this compound for your experiment.

-

Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the final concentration. Note: It is recommended to add the this compound stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

-

Add the this compound working solution to your cell culture plates.

Visualizations

Experimental Workflow: this compound Solution Preparation

Caption: A flowchart illustrating the preparation of this compound stock and working solutions for cell culture experiments.

Signaling Pathway: this compound Mechanism of Action

This compound is a reversible inhibitor of the Ras/Raf/MEK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of many cancers.

Caption: Diagram of the MAPK signaling pathway and the inhibitory action of this compound on MEK.

References

Application Notes and Protocols for Balamapimod Treatment in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Balamapimod (MKI-833), a dual inhibitor of p38 MAP kinase and Ras/Raf/MEK, in preclinical xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation has been implicated in the pathogenesis of various cancers. By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory cytokines and interfere with key cellular processes that contribute to tumor growth and survival. Some evidence also suggests that this compound may act as a reversible Ras/Raf/MEK inhibitor, indicating a broader mechanism of action with potential for enhanced anti-tumor activity.[2][3]

Preclinical evaluation in xenograft models is a crucial step in the development of novel anti-cancer agents like this compound. These models allow for the assessment of a compound's in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic relationships in a living organism bearing a human tumor.

Quantitative Data Summary

The following tables summarize representative quantitative data from hypothetical xenograft studies investigating the anti-tumor activity of this compound in different cancer models. This data is provided for illustrative purposes and should be adapted based on experimental findings.

Table 1: this compound Efficacy in a Human Colorectal Cancer (HCT116) Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily (p.o.) | 1500 ± 250 | - |

| This compound | 25 | Daily (p.o.) | 850 ± 180 | 43 |

| This compound | 50 | Daily (p.o.) | 500 ± 120 | 67 |

| This compound | 100 | Daily (p.o.) | 250 ± 80 | 83 |

Table 2: Pharmacodynamic Effects of this compound in HCT116 Xenograft Tumors

| Treatment Group | Dose (mg/kg) | Time Point (post-dose) | p-p38 MAPK Inhibition (%) | p-MK2 Inhibition (%) |

| This compound | 50 | 2 hours | 85 | 90 |

| This compound | 50 | 8 hours | 60 | 65 |

| This compound | 50 | 24 hours | 25 | 30 |

Signaling Pathway

The diagram below illustrates the simplified signaling cascade of the p38 MAPK pathway, which is the primary target of this compound. External stimuli such as stress and cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates various downstream substrates involved in inflammation and cell proliferation.

References

Application Notes: Detection of p38 MAPK Phosphorylation Following Balamapimod Treatment via Western Blot

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases.[1][3] Balamapimod is a potent and selective inhibitor of p38 MAPK, making it a valuable tool for studying the roles of this pathway in disease pathogenesis.[4][5] This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of p38 MAPK in cell lysates following treatment with this compound. This method allows for the quantitative assessment of this compound's inhibitory effects on the p38 signaling cascade.

Key Signaling Pathway

The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically initiated by extracellular stimuli that activate upstream kinases, which in turn phosphorylate and activate p38 MAPK.[2] Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.[1] this compound exerts its effect by inhibiting the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.

Caption: p38 MAPK Signaling Pathway and this compound Inhibition.

Experimental Protocols

This protocol outlines the steps for cell culture and treatment, lysate preparation, and Western blot analysis to assess p38 phosphorylation.

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| Cell Culture Medium (e.g., DMEM) | Varies | - |

| Fetal Bovine Serum (FBS) | Varies | - |

| Penicillin-Streptomycin | Varies | - |

| This compound | Varies | - |

| Lipopolysaccharide (LPS) or other p38 activator | Varies | - |

| RIPA Lysis and Extraction Buffer | Varies | - |

| Protease Inhibitor Cocktail | Varies | - |

| Phosphatase Inhibitor Cocktail | Varies | - |

| BCA Protein Assay Kit | Varies | - |

| 4x Laemmli Sample Buffer | Varies | - |

| 4-15% Mini-PROTEAN TGX Precast Gels | Bio-Rad | e.g., 4561086 |

| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | e.g., 1610732 |

| PVDF Membranes | Bio-Rad | e.g., 1620177 |

| Blocking Buffer (5% BSA in TBST) | - | - |

| Primary Antibody: Phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology | e.g., #9211 |

| Primary Antibody: Total p38 MAPK | Cell Signaling Technology | e.g., #9212 |

| HRP-conjugated Anti-rabbit IgG Secondary Antibody | Varies | - |

| Enhanced Chemiluminescence (ECL) Western Blotting Substrate | Varies | - |

| Tris-Buffered Saline with Tween 20 (TBST) | - | - |

Experimental Workflow

References

- 1. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Balamapimod in Inflammatory Cytokine Production Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balamapimod (MKI-833) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms. The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2] By inhibiting this pathway, this compound serves as a valuable tool for researchers studying inflammatory processes and for professionals in drug development exploring novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in in-vitro studies, and relevant data on its inhibitory effects.

Mechanism of Action: Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[2] Activation of this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokine genes. This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK, thereby preventing the downstream signaling events that lead to cytokine production.

Caption: this compound inhibits the p38 MAPK signaling pathway, blocking pro-inflammatory cytokine production.

Data Presentation: Inhibition of Cytokine Production

While specific IC50 values for this compound's inhibition of TNF-α, IL-6, and IL-1β were not available in the public literature reviewed, the following table provides data for other well-characterized p38 MAPK inhibitors to serve as a reference for researchers. These values demonstrate the potential for this class of inhibitors to suppress cytokine production in various cell types.

| p38 MAPK Inhibitor | Cytokine Inhibited | Cell Type | Stimulus | IC50 / EC50 |

| SB239063 | TNF-α | Human Lung Macrophages | LPS | 0.3 ± 0.1 µM (EC50) |

| SD-282 | TNF-α | Human Lung Macrophages | LPS | 6.1 ± 1.4 nM (EC50) |

| SD-282 | GM-CSF | Human Lung Macrophages | LPS | 1.8 ± 0.6 µM (EC50) |

Note: The data presented above is for the p38 MAPK inhibitors SB239063 and SD-282, not this compound. This information is provided for reference purposes.[3]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on inflammatory cytokine production in primary human peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages.

Experimental Workflow Overview

Caption: Workflow for assessing this compound's effect on cytokine production.

Protocol 1: Inhibition of Cytokine Production in Human PBMCs

Objective: To determine the concentration-dependent effect of this compound on the production of TNF-α, IL-6, and IL-1β by LPS-stimulated human PBMCs.

Materials:

-

This compound (MKI-833)

-

Lipopolysaccharide (LPS) from E. coli

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Human whole blood from healthy donors

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, and IL-1β

Methodology:

-

PBMC Isolation:

-

Dilute fresh human whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer and collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Seeding and Treatment:

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Include an unstimulated control group.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Generation and Use of Monocyte-Derived Macrophages (MDMs)

Objective: To evaluate the effect of this compound on cytokine production in a more differentiated myeloid cell type.

Materials:

-

All materials from Protocol 1

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

Methodology:

-

Monocyte Isolation and Differentiation:

-

Isolate PBMCs as described in Protocol 1.

-

Seed the PBMCs in a T75 flask in complete RPMI-1640 medium and incubate for 2 hours at 37°C to allow monocytes to adhere.

-

Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).

-

Add fresh complete RPMI-1640 medium supplemented with 50 ng/mL of M-CSF.

-

Incubate the cells for 6-7 days, replacing the medium every 2-3 days with fresh M-CSF-containing medium to differentiate the monocytes into macrophages.

-

-

MDM Treatment and Stimulation:

-

After differentiation, gently detach the MDMs using a cell scraper.

-

Resuspend the MDMs in complete RPMI-1640 medium, count, and assess viability.

-

Seed the MDMs in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Follow steps 2-5 from Protocol 1 for this compound treatment, LPS stimulation, cytokine measurement, and data analysis.

-

Application Notes for Researchers

-

Cell Type Considerations: The response to p38 MAPK inhibitors can vary between cell types. While this compound is expected to inhibit cytokine production in many immune cells, some studies with other p38 inhibitors have shown paradoxical increases in cytokine release in macrophages under certain conditions.[4] It is therefore recommended to test this compound in the specific cell type relevant to your research question.

-

Stimulus Selection: LPS is a common and robust stimulus for inducing p38 MAPK-dependent cytokine production. However, other stimuli such as IL-1β, TNF-α, or various pathogen-associated molecular patterns (PAMPs) can also be used to activate the pathway.

-

Assessing p38 MAPK Inhibition: To confirm that this compound is inhibiting its target, researchers can perform Western blotting to assess the phosphorylation status of downstream targets of p38 MAPK, such as MAPKAPK2 (MK2) or HSP27.

-

Toxicity Assessment: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the cytokine inhibition experiments to ensure that the observed reduction in cytokine levels is not due to this compound-induced cytotoxicity.

-

Drug Development Context: For professionals in drug development, this compound can be used as a reference compound in screening assays to identify novel anti-inflammatory agents. Its well-defined mechanism of action makes it a useful tool for target validation and lead optimization studies.

By utilizing these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively employ this compound as a tool to investigate the role of the p38 MAPK pathway in inflammatory cytokine production and to advance the discovery of new anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of endotoxin-induced interleukin-6 production by synthetic lipid A partial structures in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with Balamapimod Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balamapimod (MKI-833) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines, and is implicated in the progression of various diseases, including cancer. By inhibiting p38 MAPK, this compound can modulate downstream signaling cascades that are involved in cell proliferation, differentiation, and apoptosis.[3] These application notes provide a comprehensive guide to assessing the in vitro efficacy of this compound by measuring its effect on cell viability. The provided protocols for widely used cell viability assays, such as the MTT and CellTiter-Glo assays, are intended to offer a robust framework for researchers.

Data Presentation: Efficacy of this compound on Cancer Cell Viability

The anti-proliferative effect of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes hypothetical IC50 values for this compound after a 72-hour treatment period. Researchers should replace this data with their own experimental findings.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 5.1 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| U-87 MG | Glioblastoma | 7.3 |

| SK-MEL-28 | Malignant Melanoma | 3.6 |

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the mechanism of action for this compound.

References

Application Notes and Protocols: Evaluating the Efficacy of Balamapimod in 3D Spheroid Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for in vitro cancer research compared to traditional 2D monolayer cultures. Spheroids mimic the microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers.[1][2][3] This document provides a detailed protocol for evaluating the anti-cancer effects of Balamapimod, a potent p38 MAPK inhibitor, using a 3D spheroid model. The protocols outlined here cover spheroid formation, drug treatment, and subsequent analysis of cell viability and spheroid growth.

Experimental Protocols

Protocol for 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.[4][5]

Materials:

-

Cancer cell line of choice (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in a T-75 flask to 70-80% confluency.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete culture medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.

-

Determine the cell concentration and viability using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL in complete culture medium.

-

Dispense 200 µL of the diluted cell suspension into each well of a 96-well ultra-low attachment plate (resulting in 5,000 cells per well).

-

Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂. Spheroids should form within 48-72 hours.

Protocol for this compound Treatment of 3D Spheroids

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Pre-formed 3D spheroids in a 96-well ULA plate

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

After 72 hours of spheroid formation, carefully remove 100 µL of the old medium from each well, being cautious not to disturb the spheroid.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C and 5% CO₂ for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

Monitor spheroid morphology and size daily using an inverted microscope.

Protocol for Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)

This assay quantifies the ATP present, which indicates the number of metabolically active cells.

Materials:

-

CellTiter-Glo® 3D Reagent

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Treated spheroids in ULA plates

Procedure:

-

Remove the ULA plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Carefully transfer the entire contents of each well (spheroid and medium) to a corresponding well in an opaque-walled 96-well plate.

-

Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Data Presentation

The following tables represent hypothetical data from experiments conducted with this compound on HCT116 spheroids.

Table 1: Effect of this compound on Spheroid Diameter

| This compound Concentration (µM) | Average Spheroid Diameter (µm) at 72h | Standard Deviation (µm) |

| 0 (Vehicle) | 512 | ± 25 |

| 0.1 | 505 | ± 28 |

| 1 | 468 | ± 22 |

| 10 | 389 | ± 19 |

| 25 | 315 | ± 15 |

| 50 | 250 | ± 12 |

Table 2: Dose-Dependent Effect of this compound on HCT116 Spheroid Viability